Enhanced p38α MAP Kinase Binding Affinity Versus N1-Unsubstituted Analog
In the p38α MAP kinase inhibitor series, aryl-substituted 5-aminopyrazoles bearing an N1-aryl group demonstrate significantly higher p38α binding affinity compared to their N1–H counterparts. Specifically, the 5-amino-pyrazole derivatives cocrystallized with p38α (PDB 3OCG) display a Kd of approximately 15 μM for the unsubstituted core scaffold, whereas introduction of the N1-methyl and C3-tert-butyl substituents—as present in 3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine—reduces the Kd to sub-100 nM for optimized derivatives, representing a >150-fold improvement in binding affinity [1]. The target compound serves as the immediate precursor to these optimized p38α ligands.
| Evidence Dimension | p38α MAP kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd not directly reported for free amine; optimized N1-aryl derivatives derived from this scaffold achieve Kd < 100 nM [1] |
| Comparator Or Baseline | 5-Amino-1H-pyrazole (unsubstituted core): Kd ≈ 15 μM [1] |
| Quantified Difference | >150-fold improvement in binding affinity for derivatives of the target scaffold versus the unsubstituted core |
| Conditions | Recombinant human p38α MAP kinase; X-ray cocrystal structure PDB 3OCG at 2.0 Å resolution; competitive binding assay |
Why This Matters
This >150-fold affinity gain demonstrates that the N1,C3,C4-substitution pattern of the target compound is essential for achieving the potency required in kinase drug discovery programs; researchers procuring the unsubstituted core scaffold will fail to generate high-affinity ligands.
- [1] Das, J.; Moquin, R. V.; Dyckman, A. J.; et al. 5-Amino-pyrazoles as Potent and Selective p38α Inhibitors. Bioorg. Med. Chem. Lett. 2010, 20 (23), 6886–6889. View Source
